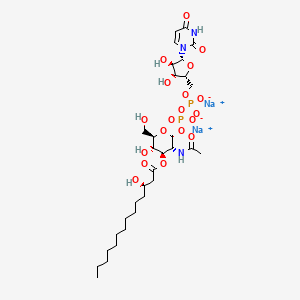

UDP-3-O-acyl-GlcNAc (disodium)

Description

BenchChem offers high-quality UDP-3-O-acyl-GlcNAc (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about UDP-3-O-acyl-GlcNAc (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H51N3Na2O19P2 |

|---|---|

Molecular Weight |

877.7 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C31H53N3O19P2.2Na/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43;;/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43);;/q;2*+1/p-2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-;;/m1../s1 |

InChI Key |

AKKQLFHUBQJEDX-GKTOLIBPSA-L |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Structure and chemical properties of UDP-3-O-acyl-GlcNAc disodium salt

Structural Characterization, Biological Function, and Assay Applications

Executive Summary

UDP-3-O-acyl-GlcNAc (specifically the R-3-hydroxymyristoyl variant in E. coli) is the product of the first committed step in the Raetz pathway of Lipid A biosynthesis. As the substrate for the zinc-dependent deacetylase LpxC , this molecule sits at a critical junction in Gram-negative bacterial physiology.[1][2][3] Because LpxC is essential for cell viability and has no mammalian homolog, UDP-3-O-acyl-GlcNAc is a high-value reagent in the development of novel antibiotics targeting multi-drug resistant (MDR) pathogens.

This guide details the physicochemical properties, handling requirements, and experimental protocols for utilizing UDP-3-O-acyl-GlcNAc disodium salt in biochemical research and drug discovery.

Chemical Profile & Properties[4][5][6][7][8][9]

The term "UDP-3-O-acyl-GlcNAc" refers to a class of metabolites where the acyl chain length varies by bacterial species. The most common commercial standard is derived from Escherichia coli and carries a C14 fatty acid chain (R-3-hydroxymyristoyl).

Physicochemical Specifications

| Property | Specification (C14 Variant) |

| Chemical Name | UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, disodium salt |

| CAS Number | 108636-29-9 (Free Acid) / Generic for Salt |

| Molecular Formula | C₃₁H₅₁N₃Na₂O₁₉P₂ |

| Molecular Weight | ~877.67 g/mol (Disodium Salt) |

| Solubility | Soluble in water (>5 mM); slightly soluble in MeOH.[4] |

| Appearance | White to off-white lyophilized powder. |

| pKa | ~1.1 (Phosphate), ~6.5 (Secondary Phosphate) |

| Stability | Labile. Susceptible to hydrolysis at the pyrophosphate and ester linkages. |

Structural Analysis

The molecule consists of three distinct functional domains:

-

Nucleotide Moiety (UDP): Provides the binding energy and recognition motif for the LpxC enzyme.

-

Sugar Core (GlcNAc): The scaffold for Lipid A assembly.[]

-

Acyl Chain (3-hydroxy fatty acid): Attached via an ester linkage at the 3-OH position. This hydrophobic tail introduces amphiphilic character, necessitating careful handling to prevent micelle formation or aggregation in assays.

Biological Context: The Raetz Pathway[10]

UDP-3-O-acyl-GlcNAc is synthesized by LpxA (UDP-N-acetylglucosamine acyltransferase) and immediately consumed by LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase). This deacetylation is the committed step in Lipid A biosynthesis, making it irreversible under physiological conditions.

Pathway Visualization

Figure 1: The initial steps of Lipid A biosynthesis. The target molecule is the substrate for LpxC, a primary target for novel antibiotics.

Experimental Protocol: LpxC Inhibition Assay

The primary application of UDP-3-O-acyl-GlcNAc is as a substrate in high-throughput screening (HTS) for LpxC inhibitors. The following protocol utilizes an HPLC-MS readout, which provides the highest specificity compared to colorimetric surrogates.

Reagent Preparation

-

Substrate Stock: Dissolve UDP-3-O-acyl-GlcNAc disodium salt in 50 mM HEPES (pH 7.4) to 10 mM. Note: Avoid freeze-thaw cycles. Aliquot and store at -80°C.

-

Enzyme Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, 1 µM ZnSO₄. Critical: LpxC is a metalloenzyme; exogenous zinc is required for stability but excess zinc can inhibit.[6]

Assay Workflow

-

Equilibration: Incubate 10 nM purified LpxC enzyme with test compounds (inhibitors) in Enzyme Buffer for 15 minutes at 25°C.

-

Initiation: Add UDP-3-O-acyl-GlcNAc substrate (Final concentration: equal to

, typically 1–5 µM for E. coli LpxC) to initiate the reaction. -

Incubation: Incubate for 20–60 minutes at 25°C.

-

Termination: Quench reaction by adding equal volume of cold Methanol/Acetonitrile (1:1) containing an internal standard (e.g., UDP-GlcNAc-d3).

-

Detection: Centrifuge to remove protein precipitate. Analyze supernatant via LC-MS/MS.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Tributylamine/15 mM Acetic Acid in Water (Ion pairing agent required for nucleotides).

-

Mobile Phase B: Acetonitrile.

-

Transitions: Monitor parent ion [M-H]⁻ m/z ~832.2 (Free acid) → Product ion (UDP fragment) m/z 403.0.

Assay Logic Visualization

Figure 2: Step-by-step workflow for LpxC inhibition assay using the native substrate.

Handling, Stability, and Storage

The stability of UDP-3-O-acyl-GlcNAc is compromised by two main factors: the lability of the pyrophosphate bond (acid/heat sensitive) and the potential for acyl chain migration or hydrolysis (base sensitive).

Storage Protocol

-

Solid State: Store at -20°C or -80°C under desiccated conditions. Stable for 12 months.

-

Solution: Aqueous solutions are stable for <24 hours at 4°C.

-

Recommendation: Prepare fresh for every assay. If storage is unavoidable, flash freeze in liquid nitrogen and store at -80°C.

-

-

pH Sensitivity: Maintain pH between 7.0 and 8.0. Avoid pH < 5.0 (pyrophosphate cleavage) and pH > 9.0 (ester hydrolysis).

Troubleshooting Solubility

Due to the lipid tail, the molecule acts as a surfactant.

-

Issue: Compound precipitates or forms micelles.

-

Solution: Use 0.01% Triton X-100 or CHAPS in the buffer. However, validate that the detergent does not inhibit LpxC (LpxC is generally tolerant to mild non-ionic detergents).

Synthesis and Sourcing

Enzymatic Synthesis (Preferred)

Chemical synthesis of UDP-3-O-acyl-GlcNAc is notoriously difficult due to the complexity of protecting groups required for the pyrophosphate and lipid moieties.

-

Method: Overexpression of LpxA in E. coli.

-

Substrates: UDP-GlcNAc + Acyl-ACP.[7]

-

Purification: Anion exchange chromatography (DEAE or MonoQ) followed by desalting.

Commercial Availability

Several vendors supply the disodium salt. When ordering, verify the acyl chain length matches your target organism (e.g., C14 for E. coli, C10 for P. aeruginosa).

References

-

Anderson, M. S., & Raetz, C. R. (1987). Biosynthesis of lipid A precursors in Escherichia coli. The identification of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine as a novel intermediate. Journal of Biological Chemistry, 262(11), 5159–5169. Link

-

Jackman, J. E., et al. (2000). Structure of the LpxC Deacetylase with a Bound Substrate-Analog Inhibitor. Nature Structural Biology, 7, 41-45. Link

-

Liang, X., et al. (2011). Structure and Mechanism of LpxC, the Zinc-Dependent Deacetylase of Lipid A Biosynthesis.[1][2][8] Biochemistry, 50(20), 4233–4242. Link

-

Zhang, W., et al. (2007). Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC. Organic Letters, 9(5), 873–876. Link

-

Barb, A. W., & Zhou, P. (2008). Mechanism and Inhibition of LpxC: An Essential Zinc-Dependent Deacetylase of Bacterial Lipid A Synthesis.[2] Current Pharmaceutical Biotechnology, 9(1), 9–15. Link

Sources

- 1. UDP-3-O-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]

- 2. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]

- 4. UDP-ALPHA-D-N-ACETYLGLUCOSAMINE, DISODIUM SALT | 91183-98-1 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

Biosynthetic precursors of Lipid A and endotoxin

Biosynthetic Architecture of Lipid A: Precursors, Pathway Dynamics, and Therapeutic Intervention

Executive Summary

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), is the primary immunostimulatory center of Gram-negative bacteria.[1][2][3] Known as "endotoxin," its biosynthesis via the Raetz pathway is a conserved, essential process that represents a high-value target for next-generation antibiotics. This guide dissects the molecular assembly of Lipid A, characterizes its critical biosynthetic precursors (Lipid X, Lipid IVA), and details the mechanistic basis for targeting the zinc-dependent deacetylase LpxC. It concludes with validated protocols for the extraction and mass spectrometric analysis of these precursors, providing a rigorous framework for drug discovery and microbiological research.

The Molecular Assembly: The Raetz Pathway

The biosynthesis of Lipid A occurs at the cytoplasmic surface of the inner membrane. It is a precise, nine-step enzymatic cascade converting UDP-N-acetylglucosamine (UDP-GlcNAc) into the bioactive hexa-acylated disaccharide, KDO2-Lipid A.

The Committed Step: LpxC

While LpxA initiates the pathway by transferring a hydroxymyristoyl chain to UDP-GlcNAc, the reaction is thermodynamically unfavorable.[4] The pathway is driven forward by the second enzyme, LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase).[5] LpxC catalyzes the irreversible deacetylation of the committed precursor, making it the primary regulatory checkpoint and the most attractive drug target in the pathway.

Pathway Visualization

The following diagram illustrates the sequential conversion of precursors. Note the transition from single sugar units to the disaccharide scaffold.

Figure 1: The Raetz Pathway.[6][7] Red indicates the committed step (LpxC); Blue indicates the key tetra-acylated intermediate (Lipid IVA); Green indicates the final bioactive endotoxin.

Critical Precursors & Biological Checkpoints

Understanding the specific precursors is vital for analyzing mutant strains and determining the mechanism of action for inhibitors.

Lipid X (2,3-diacylglucosamine 1-phosphate)

-

Origin: Formed by the cleavage of the UDP moiety from UDP-2,3-diacyl-GlcN by LpxH (or LpxI in Caulobacter spp.).

-

Significance: Lipid X accumulates in lpxB mutants.[8] Unlike mature Lipid A, Lipid X is a monosaccharide and lacks endotoxic activity. It serves as one half of the final Lipid A disaccharide backbone.

-

Experimental Marker: Its accumulation is a diagnostic signature of stalled condensation steps.

Lipid IVA (Tetra-acylated Precursor)

-

Structure: A bis-phosphorylated, tetra-acylated disaccharide.

-

Biological Duality:

-

In Humans:[9] Lipid IVA acts as an antagonist to TLR4, blocking the immune response.

-

In Mice: It acts as an agonist , triggering an endotoxic response.

-

-

Causality: This species-specific pharmacology renders Lipid IVA a critical molecule in immunology research. It accumulates when late-stage acyltransferases (LpxL, LpxM) are inhibited or genetically deleted.

Therapeutic Intervention: Targeting LpxC[5][6][10]

LpxC is a zinc-dependent metalloamidase.[5][10] Inhibitors typically utilize a hydroxamate group to chelate the active site zinc ion, preventing the deacetylation of UDP-3-O-acyl-GlcNAc.

Mechanism of Inhibition

Inhibitors like CHIR-090 act as competitive inhibitors. By binding to the Zn2+ ion and occupying the hydrophobic tunnel intended for the fatty acid chain of the substrate, they lock the enzyme in an inactive state. This causes a lethal accumulation of UDP-3-O-acyl-GlcNAc, which is converted to "dead-end" products that disrupt membrane integrity.

Comparative Inhibitor Data

The following table summarizes key LpxC inhibitors and their potency.

| Inhibitor Class | Compound | Target Specificity | IC50 (nM) | Mechanism Note |

| Hydroxamate | CHIR-090 | E. coli / P. aeruginosa | < 5.0 | Potent Zn2+ chelator; slow, tight-binding kinetics. |

| Hydroxamate | L-161,240 | E. coli | ~50 | Early generation; susceptible to efflux pumps. |

| Non-Hydroxamate | PF-5081090 | Broad Spectrum | ~11 | Designed to overcome metabolic instability of hydroxamates. |

Experimental Protocols: Isolation & Analysis

To validate pathway inhibition or characterize mutant strains, researchers must isolate and visualize these lipid precursors. The following protocols are designed for reproducibility and high purity.

Protocol: Modified Bligh-Dyer Extraction for Lipid A Precursors

Objective: Isolate Lipid X, Lipid IVA, and Lipid A from bacterial pellets.

-

Lysis: Resuspend cell pellet (from 10 mL culture, OD600 ~1.0) in 0.8 mL of 12.5 mM sodium acetate (pH 4.5) containing 1% SDS. Sonicate to lyse.

-

Hydrolysis (Optional): If analyzing total Lipid A, heat at 100°C for 30 min to cleave KDO sugars (mild acid hydrolysis). For precursors like Lipid X, this step can be skipped to preserve labile groups.

-

Phase Creation: Add 2 mL methanol and 1 mL chloroform to form a single phase (ratio 1:2:0.8). Vortex vigorously for 1 min.

-

Phase Separation: Add 1 mL chloroform and 1 mL water (final ratio 2:2:1.8). Centrifuge at 2,000 x g for 5 min.

-

Collection: Recover the lower organic phase (chloroform layer).

-

Wash: Wash the organic phase once with 2 mL of fresh upper phase (from a mock extraction) to remove salts.

-

Drying: Evaporate chloroform under a stream of nitrogen gas. Store at -20°C.

Protocol: MALDI-TOF Mass Spectrometry Analysis

Objective: Structural identification of lipid species.[1][3][6][9][11][12][13][14]

-

Matrix Preparation: Dissolve 10 mg of 2,5-dihydroxybenzoic acid (DHB) in 1 mL of chloroform/methanol (1:1).

-

Sample Spotting: Resuspend dried lipid extract in 20 µL chloroform/methanol (4:1). Mix 1 µL sample with 1 µL matrix on the target plate.

-

Mode: Operate in Negative Ion Mode (Lipid A species are phosphorylated and ionize best as anions).

-

Analysis:

Experimental Workflow Diagram

Figure 2: Isolation and Analysis Workflow.[13] The process prioritizes the retention of hydrophobic precursors in the chloroform layer.

References

-

Raetz, C. R., et al. (2007). "Lipid A modification systems in gram-negative bacteria." Annual Review of Biochemistry.

-

Coggins, B. E., et al. (2003). "Structure of the LpxC deacetylase with a bound substrate-analog inhibitor." Nature Structural Biology.

-

Bligh, E. G., & Dyer, W. J. (1959).[14] "A rapid method of total lipid extraction and purification."[14] Canadian Journal of Biochemistry and Physiology.[14]

-

Erwin, A. L. (2016). "Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC." Cold Spring Harbor Perspectives in Medicine.

-

Needham, B. D., & Trent, M. S. (2013). "Fortifying the barrier: the impact of lipid A remodelling on bacterial pathogenesis." Nature Reviews Microbiology.

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. The Lipid A Assembly Pathway: The Work of Christian Raetz - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Raetz Pathway for Lipid A Biosynthesis: Christian Rudolf Hubert Raetz, MD PhD, 1946–2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

UDP-3-O-acyl-GlcNAc as a target for novel antibiotic development

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa and Acinetobacter baumannii, demands novel therapeutic targets. The Raetz pathway, responsible for the biosynthesis of Lipid A (the anchor of lipopolysaccharide/LPS), represents a critical vulnerability.[1] At the heart of this pathway lies UDP-3-O-acyl-GlcNAc , a transient but pivotal metabolic intermediate.

This guide analyzes the strategic value of targeting the enzymes governing this metabolite: LpxA (which synthesizes it) and LpxC (which consumes it). While LpxC has historically dominated drug discovery efforts due to its role as the committed step, recent advances in LpxA inhibition offer a dual-pronged approach. We provide a comprehensive technical framework for validating these targets, including detailed kinetic mechanisms, screening protocols, and mass spectrometry-based quantification workflows.

Section 1: The Mechanistic Nexus

UDP-3-O-acyl-GlcNAc is not merely a metabolite; it is the thermodynamic checkpoint of Lipid A biosynthesis. Its regulation is governed by the interplay between the first two enzymes of the pathway.

The Thermodynamic Struggle (LpxA)

The first step of Lipid A biosynthesis is catalyzed by UDP-N-acetylglucosamine acyltransferase (LpxA) .[1][2][3]

-

Reaction: LpxA transfers a

-hydroxyacyl chain (typically R-3-hydroxymyristate in E. coli) from an Acyl Carrier Protein (ACP) to the 3-OH position of UDP-GlcNAc.[2] -

Thermodynamics: Crucially, this reaction is unfavorable (

). In the absence of downstream consumption, UDP-3-O-acyl-GlcNAc rapidly reverts to UDP-GlcNAc. This makes LpxA a challenging but highly specific target; inhibiting it starves the entire pathway.

The Committed Step (LpxC)

The second step is catalyzed by UDP-3-O-acyl-GlcNAc deacetylase (LpxC) .[2][3][4][5]

-

Reaction: LpxC removes the acetyl group from the nitrogen at position 2, yielding UDP-3-O-acyl-GlcNH

. -

Significance: This reaction is irreversible under physiological conditions. Once UDP-3-O-acyl-GlcNAc is deacetylated, the molecule is committed to Lipid A synthesis.[3][5][6]

-

Target Logic: Inhibiting LpxC does not just block product formation; it forces the accumulation of UDP-3-O-acyl-GlcNAc, which, due to the reversibility of LpxA, creates a futile cycle and alters the cellular pool of UDP-GlcNAc.

Pathway Visualization

Figure 1: The initial steps of the Raetz pathway.[1] Note the reversibility of the LpxA step and the commitment at the LpxC step.

Section 2: Target Validation & Druggability

LpxC: The Zinc-Dependent Powerhouse

LpxC is a Zn

-

Inhibitor Class: The most potent inhibitors are hydroxamates (e.g., CHIR-090 , ACHN-975 ) which chelate the active site Zinc.

-

Clinical Status: ACHN-975 (Achaogen) entered Phase 1 trials but was halted due to cardiovascular toxicity (hypotension), likely unrelated to LpxC inhibition itself but rather the specific chemical scaffold. This leaves the target valid but the chemistry in need of "scaffold hopping."

LpxA: The Emerging Contender

LpxA forms a unique left-handed parallel

-

Inhibitor Class: Historically, peptides (e.g., Peptide 920 ) were the primary inhibitors but lacked bioavailability.

-

Breakthrough: Recent work (e.g., by Evotec/X-Biotix) has identified small-molecule sulfonyl piperazine derivatives that inhibit P. aeruginosa LpxA with nanomolar potency, validating it as a druggable target for small molecules.

Section 3: Experimental Protocols

To develop antibiotics targeting this nexus, one must measure enzyme inhibition in vitro and target engagement in cellulo.

Protocol A: High-Throughput LpxC Inhibition Screen (Fluorescence)

Rationale: A continuous fluorogenic assay is superior to endpoint assays for determining

Materials:

-

Enzyme: Recombinant P. aeruginosa LpxC (purified without tags if possible, or His-tagged).

-

Substrate: LpxC-specific fluorogenic substrate (e.g., AMC-linked substrate : UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc-AMC).

-

Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Triton X-100. Critical: Add 1-5

M ZnSO

Workflow:

-

Preparation: Dilute compounds (DMSO stock) into assay buffer in black 384-well plates. Final DMSO concentration < 2%.

-

Enzyme Addition: Add 10 nM LpxC. Incubate for 10 min at room temperature to allow equilibrium (crucial for metal-chelating inhibitors).

-

Reaction Start: Add 5

M Substrate ( -

Detection: Monitor fluorescence (

360 nm / -

Analysis: Calculate initial velocity (

). Fit to the Morrison equation for tight-binding inhibitors if IC

Protocol B: Cellular Accumulation of UDP-3-O-acyl-GlcNAc (LC-MS/MS)

Rationale: To prove an inhibitor enters the bacterium and hits the target, you must measure the substrate accumulation (for LpxC inhibitors) or depletion (for LpxA inhibitors).

Materials:

-

Internal Standard:

C-labeled UDP-GlcNAc (commercial) or chemically synthesized UDP-3-O-acyl-GlcNAc standard. -

Extraction Solvent: Methanol:Acetonitrile:Water (40:40:20) + 0.1% Formic Acid. Cold (-20°C).[10]

Step-by-Step Methodology:

-

Culture: Grow E. coli or P. aeruginosa to mid-log phase (

). -

Treatment: Treat with inhibitor at 2x, 4x, and 8x MIC for 30 minutes.

-

Quenching (Critical): Rapidly filter 1 mL of culture onto a nylon membrane (0.2

m). Immediately submerge the filter in liquid nitrogen or the cold extraction solvent. Note: Metabolism turns over in seconds; centrifugation is too slow. -

Extraction: Vortex the filter in 1 mL Extraction Solvent for 1 min. Centrifuge at 15,000 x g for 10 min at 4°C to pellet debris.

-

LC-MS/MS Analysis:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide). C18 is unsuitable for these polar nucleotides.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (High pH aids nucleotide ionization).

-

Mobile Phase B: Acetonitrile.

-

Transition: Monitor MRM for UDP-3-O-acyl-GlcNAc (Precursor

[M-H]

-

-

Data Interpretation:

-

LpxC Inhibitor: Expect >10-fold increase in UDP-3-O-acyl-GlcNAc compared to control.

-

LpxA Inhibitor: Expect depletion of UDP-3-O-acyl-GlcNAc and steady levels of UDP-GlcNAc.

-

Section 4: Data Visualization & Analysis

The following table summarizes the expected metabolic signatures for inhibitors of this pathway node.

| Target Enzyme | Inhibitor Class | Metabolic Biomarker Change (LC-MS) | Mechanism of Action |

| LpxA | Sulfonyl piperazines, Peptides | Decrease in UDP-3-O-acyl-GlcNAc | Blocks first biosynthetic step; starves pathway. |

| LpxC | Hydroxamates (e.g., CHIR-090) | Massive Increase in UDP-3-O-acyl-GlcNAc | Blocks committed step; causes substrate backup. |

| LpxC | Pyridone methylsulfones | Massive Increase in UDP-3-O-acyl-GlcNAc | Alternative zinc-binding scaffold to hydroxamates. |

Drug Discovery Workflow

Figure 2: Integrated workflow for validating inhibitors of the LpxA/C nexus.

Section 5: Future Outlook

The failure of ACHN-975 was a setback but not a dead end. It highlighted the toxicity of the hydroxamate warhead, not the target itself. The future of targeting UDP-3-O-acyl-GlcNAc lies in:

-

Non-hydroxamate Zinc Binders: Developing boronic acids or hydantoins that bind LpxC without the cardiovascular liability.

-

LpxA Allosteric Inhibitors: Exploiting the protein-protein interface between LpxA and ACP.

-

Combination Therapy: Using LpxC inhibitors to sensitize bacteria to large antibiotics (like vancomycin) by compromising the outer membrane, even at sub-lethal concentrations.

References

-

Jackman, J. E., et al. (1999). UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Deacetylase of Escherichia coli Is a Zinc Metalloenzyme.[3][4][6] Biochemistry.[1][3][7][11] Link

-

Kalinin, D. V., & Holl, R. (2017). LpxC Inhibitors: A Patent Review (2010–2016). Expert Opinion on Therapeutic Patents. Link

-

Tomaras, A. P., et al. (2014). LpxC Inhibitors as New Antibiotics for Multidrug-Resistant Gram-Negative Infections.[3][8][9][12] Nature Reviews Drug Discovery. Link

-

Mogull, A. P., et al. (2021).[3] Discovery of Novel UDP-N-Acetylglucosamine Acyltransferase (LpxA) Inhibitors with Activity against Pseudomonas aeruginosa.[13] Journal of Medicinal Chemistry.[14] Link

-

Liang, X., et al. (2011). Syntheses of UDP-GlcNAc Analogues as Inhibitors of LpxC. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]

- 5. UDP-3-O-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 10. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sites.duke.edu [sites.duke.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of Novel UDP-N-Acetylglucosamine Acyltransferase (LpxA) Inhibitors - Evotec [evotec.com]

Methodological & Application

Protocol for enzymatic assay of LpxC using UDP-3-O-acyl-GlcNAc

Application Note: High-Sensitivity Enzymatic Assay for LpxC Using UDP-3-O-acyl-GlcNAc

Introduction & Biological Context

The enzyme LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) catalyzes the first committed step in the biosynthesis of Lipid A , the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3][4][5] Because LpxC is essential for bacterial viability and has no mammalian homolog, it is a high-value target for novel antibiotic development.

The reaction involves the Zn²⁺-dependent deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc to form UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate.[2] This deacetylation exposes a primary amine, which serves as the handle for subsequent acylation steps in the Raetz pathway.

Why this protocol? While coupled assays detecting acetate release exist, they often suffer from interference by test compounds acting on coupling enzymes. This protocol utilizes a fluorescamine-based end-point assay .[6][7] Fluorescamine is a non-fluorescent reagent that reacts rapidly (milliseconds) with primary amines to form a highly fluorescent pyrrolinone derivative. Since the substrate (N-acetylated) has no free primary amine and the product does, this assay offers a high signal-to-noise ratio and direct detection of the LpxC turnover product.

Assay Principle

The assay proceeds in two distinct phases:

-

Enzymatic Conversion: LpxC removes the acetyl group from the substrate, generating a free primary amine.

-

Chemical Derivatization: The reaction is quenched and labeled simultaneously (or sequentially) with fluorescamine.

Reaction Scheme:

Figure 1: Mechanistic flow of the LpxC assay. The generation of the free amine is the rate-limiting step detected by fluorescamine.

Materials & Reagents

Critical Reagent Note: The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, is not stable indefinitely in aqueous solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

| Component | Specification | Purpose |

| LpxC Enzyme | Recombinant (e.g., E. coli or P. aeruginosa), >90% purity. | Target enzyme.[4][8][9][10] |

| Substrate | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc.[1][2][3][4][8][10][11] | Natural substrate.[10] |

| Assay Buffer | 25 mM HEPES, pH 7.4, 100 mM KCl, 0.1 mg/mL BSA. | Maintains pH and ionic strength.[12] BSA prevents enzyme adsorption. |

| Additives | 1 µM ZnSO₄ (Optional/Optimization dependent). | LpxC is Zn-dependent; however, excess Zn²⁺ inhibits.[11] |

| Detergent | 0.01% Triton X-100. | Prevents compound aggregation (critical for drug screening). |

| Fluorescamine | 3 mg/mL in 100% Acetone (Prepare fresh). | Amine detection reagent.[6][7][13][14] |

| Stop Solution | 100% Acetic Acid or simply use the Fluorescamine addition. | Quenches reaction. |

| Inhibitor | CHIR-090 (Standard control). | Validates assay performance ( |

Experimental Protocol

Step 1: Enzyme & Substrate Preparation

-

Enzyme Stock: Dilute LpxC to 2x the final desired concentration (typically 2-10 nM final) in Assay Buffer.

-

Expert Insight: LpxC is sticky.[9] Use low-binding plasticware.

-

-

Substrate Stock: Dilute substrate to 2x final concentration (typically near

, ~2-5 µM) in Assay Buffer.

Step 2: Reaction Setup (96-well Black Plate)

-

Add Test Compounds: Add 1 µL of inhibitor (in DMSO) or DMSO vehicle to wells.

-

Add Enzyme: Add 25 µL of 2x LpxC solution. Incubate for 10 min at Room Temperature (RT) to allow inhibitor binding.

-

Initiate Reaction: Add 25 µL of 2x Substrate solution.

-

Total Volume: 50 µL (plus inhibitor volume).

-

Controls:

-

No Enzyme Control (Background): Buffer + Substrate. (Essential to subtract background fluorescence of impurities).

-

Max Activity Control: Enzyme + Substrate + DMSO.

-

-

Step 3: Incubation

-

Incubate at 30°C for 30–60 minutes.

-

Validation: Ensure the reaction remains linear during this time. If >10-20% substrate is consumed, reduce enzyme concentration or time.

Step 4: Quenching & Detection

-

Prepare Fluorescamine: Dissolve fluorescamine in acetone (3 mg/mL). Must be prepared fresh as it hydrolyzes rapidly in moisture.

-

Add Reagent: Add 25 µL of Fluorescamine solution to each well.

-

Note: The addition of acetone/fluorescamine usually quenches the enzymatic reaction due to protein denaturation and solvent shift.

-

-

Incubate: 10–15 minutes at RT in the dark.

Step 5: Measurement

-

Read Fluorescence: Excitation 390 nm / Emission 475 nm.[13]

Figure 2: Step-by-step workflow for the discontinuous LpxC fluorescamine assay.[2]

Data Analysis & Validation

A. Background Subtraction

Expert Note: The substrate UDP-3-O-acyl-GlcNAc should have minimal fluorescence. High background often indicates free amine contamination in the substrate stock or spontaneous hydrolysis.B. IC50 Determination

Plot

C. Standard Curve (Optional but Recommended)

To convert RFU to specific activity (pmol/min), generate a standard curve using UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine (product) if available, or a surrogate amine like Glucosamine-1-phosphate . Note that fluorescence yield depends on the specific amine structure, so the exact product is the best standard.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Amine contamination in buffer (e.g., Tris). | Use HEPES or Phosphate. Avoid Tris or Glycine buffers which react with fluorescamine. |

| Low Signal | Fluorescamine hydrolysis.[7] | Prepare fluorescamine in anhydrous acetone immediately before use. Do not store. |

| Inconsistent IC50 | Zinc depletion. | LpxC loses Zn²⁺ over time. Supplement buffer with 1 µM Zn²⁺ or ensure fresh purification. |

| Precipitation | Substrate insolubility. | Ensure substrate is fully dissolved. Use 0.01% Triton X-100. |

References

-

LpxC Mechanism & Structure

-

Fluorescamine Assay Methodology

-

Inhibitor Controls (CHIR-090)

-

Kinetic Parameters

-

Jackman, J. E., et al. (2000). "Kinetic analysis of the UDP-3-O-acyl-GlcNAc deacetylase..." Biochemistry 39(51): 16213-16220. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]

- 3. Structure of the Bacterial Deacetylase LpxC Bound to the Nucleotide Reaction Product Reveals Mechanisms of Oxyanion Stabilization and Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Residue Ionization in LpxC Directly Observed by 67Zn NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) inhibitors: A long path explored for potent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystal structure of LpxC, a zinc-dependent deacetylase essential for endotoxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

- 14. Fluorescamine Labeling for Assessment of Protein Conformational Change and Binding Affinity in Protein-Nanoparticle Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Fluorescence Polarization Assay for High-Throughput Screening of LpxC Inhibitors

Introduction: Targeting the Lipid A Pathway for Novel Antibiotics

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health.[1] A critical, yet underexploited, target for novel antibiotics is the biosynthesis of lipopolysaccharide (LPS), an essential component of the bacterial outer membrane.[2][3] The hydrophobic anchor of LPS, known as Lipid A, is indispensable for bacterial viability.[2][3] The enzyme UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase, or LpxC, catalyzes the first committed step in the Lipid A biosynthetic pathway: the deacetylation of UDP-3-O-acyl-GlcNAc.[4][5][6] As a zinc-dependent metalloenzyme that is highly conserved across Gram-negative species but absent in humans, LpxC is an attractive target for the development of new antibacterial agents.[1][4][5]

This application note provides a detailed protocol for a robust, high-throughput fluorescence polarization (FP) assay designed to identify and characterize inhibitors of LpxC. This homogeneous assay format is ideal for screening large compound libraries and offers a sensitive, quantitative method for determining inhibitor potency.[7][8]

Assay Principle: The Power of Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[7][9] The principle is based on the rotational motion of a fluorescent molecule (a "tracer").[9] When a small, fluorescently labeled tracer is excited with plane-polarized light, it tumbles rapidly in solution before emitting light. This rapid rotation results in a high degree of depolarization of the emitted light, which is measured as a "low" polarization value.[9][10][11]

Conversely, when the tracer binds to a much larger molecule, such as the LpxC enzyme, its rotational motion is significantly slowed.[9][11] This larger, slower-tumbling complex retains the polarization of the excitation light, resulting in a "high" polarization signal.[9][11]

In this competitive binding assay, a test compound that inhibits LpxC will compete with the fluorescent tracer for binding to the enzyme's active site. As the inhibitor displaces the tracer from the LpxC enzyme, the liberated tracer begins to tumble rapidly again, causing a decrease in the measured fluorescence polarization.[11] This dose-dependent decrease in polarization provides a direct measure of the inhibitor's binding affinity and potency (IC50).

Caption: Principle of the competitive Fluorescence Polarization assay for LpxC inhibitors.

The LpxA/LpxC Pathway: A Critical Juncture

The biosynthesis of Lipid A begins with the enzyme LpxA, which transfers a hydroxyacyl chain to UDP-N-acetylglucosamine (UDP-GlcNAc). The product, UDP-3-O-acyl-GlcNAc, is then deacetylated by LpxC. This deacetylation is the committed and rate-limiting step in the entire pathway, making LpxC an ideal point for therapeutic intervention.[6]

Caption: Simplified initial steps of the Lipid A biosynthetic pathway highlighting the target enzyme, LpxC.

Experimental Protocol

This protocol is designed for a 384-well microplate format, suitable for high-throughput screening.

| Reagent | Description | Recommended Storage |

| LpxC Enzyme | Purified, recombinant LpxC (e.g., from E. coli or P. aeruginosa) | -80°C |

| Fluorescent Tracer | A fluorescently-labeled LpxC inhibitor (e.g., a hydroxamate-based inhibitor conjugated to a fluorophore like TAMRA or BODIPY) | -20°C, protected from light |

| Assay Buffer | 50 mM HEPES, 150 mM NaCl, 0.01% (v/v) Tween-20, pH 7.5 | 4°C |

| Test Compounds | Library compounds or known inhibitors (e.g., CHIR-090) dissolved in 100% DMSO | -20°C |

| Microplates | Black, low-volume, 384-well, non-binding surface microplates | Room Temperature |

Scientist's Note (Causality):

-

HEPES Buffer: Provides stable pH control in the physiological range (pH 7.5) optimal for LpxC activity.

-

NaCl: Mimics physiological ionic strength, which is important for protein stability and native conformation.

-

Tween-20: A non-ionic detergent included at a low concentration to prevent non-specific binding of the enzyme, tracer, and test compounds to the microplate surfaces, reducing background noise.

-

DMSO: Test compounds are typically stored in 100% DMSO. It is critical to keep the final concentration of DMSO in the assay well below 1% (v/v) to avoid deleterious effects on enzyme activity.

A. Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 2X LpxC Enzyme solution by diluting the stock enzyme in Assay Buffer. The final concentration should be determined empirically by titration (typically in the low nM range).

-

Prepare a 2X Fluorescent Tracer solution by diluting the stock tracer in Assay Buffer. The optimal concentration is typically at or below the Kd for its interaction with LpxC to ensure assay sensitivity.

-

Prepare serial dilutions of test compounds and control inhibitors in 100% DMSO. Then, dilute these into Assay Buffer to create the final compound plates.

B. Assay Plate Setup (Final Volume: 20 µL):

-

Compound Addition: Using an acoustic dispenser or multichannel pipette, add 5 µL of the diluted test compounds or control solutions to the appropriate wells of the 384-well plate.

-

Test Wells: Test compounds.

-

Negative Control (High mP): Assay Buffer with equivalent % DMSO (represents 0% inhibition).

-

Positive Control (Low mP): A known, saturating concentration of a potent LpxC inhibitor (represents 100% inhibition).

-

-

Enzyme Addition: Add 10 µL of the 2X LpxC Enzyme solution to all wells except for tracer-only control wells.

-

Tracer Addition: Add 5 µL of the 2X Fluorescent Tracer solution to all wells.

-

Mixing and Incubation:

-

Seal the plate to prevent evaporation.

-

Centrifuge the plate briefly (e.g., 1 min at 1,000 x g) to ensure all components are mixed at the bottom of the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[9]

-

C. Plate Reading:

-

Read the plate on a microplate reader equipped for fluorescence polarization.

-

Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for TAMRA: Ex λ ~540 nm, Em λ ~590 nm).

-

The reader will measure the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of excitation and calculate the fluorescence polarization (FP) in millipolarization (mP) units using the following equation:

-

mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥)

-

The G-factor (Grating factor) is an instrument-specific value that corrects for bias in the detection of the two planes of light.

-

Data Analysis and Quality Control

-

Normalize Data: Convert the raw mP values to percent inhibition using the high and low controls:

-

% Inhibition = 100 * (High_mP_Control - Sample_mP) / (High_mP_Control - Low_mP_Control)

-

-

Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.

To ensure the assay is robust and suitable for high-throughput screening, calculate the Z'-factor.[12] This metric assesses the separation between the high and low control signals relative to the signal variability.[13]

-

Z' = 1 - [ (3 * σ_pos + 3 * σ_neg) / | μ_pos - μ_neg | ]

-

Where μ_pos and σ_pos are the mean and standard deviation of the positive control (low mP).

-

And μ_neg and σ_neg are the mean and standard deviation of the negative control (high mP).

-

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | An excellent separation band between controls; ideal for HTS.[12][13] |

| 0 to 0.5 | Marginal | The assay is acceptable but may require optimization to reduce variability.[12] |

| < 0 | Unacceptable | The control signals overlap, and the assay is not suitable for screening.[12] |

An assay with a Z'-factor of 0.5 or greater is considered excellent and highly reliable for screening campaigns.[12][13]

References

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available from: [Link]

-

Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]

-

UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine Deacetylase Functions Through a General Acid-Base Catalyst Pair Mechanism. PubMed. Available from: [Link]

-

Lipid A biosynthesis pathway. In Pseudomonas aeruginosa LpxA catalyzes... ResearchGate. Available from: [Link]

-

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) inhibitors: A long path explored for potent drug design. PubMed. Available from: [Link]

-

Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. Available from: [Link]

-

Fluorescence Polarization Assays. YouTube. Available from: [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available from: [Link]

-

A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli. PubMed. Available from: [Link]

-

Screening for antibacterial inhibitors of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) using a high-throughput mass spectrometry assay. PubMed. Available from: [Link]

-

Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis. PubMed. Available from: [Link]

-

A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli. PLOS One. Available from: [Link]

-

Insights & FAQs | How Does Fluorescence Polarization Work? Celtarys Research. Available from: [Link]

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase of Escherichia coli is a zinc metalloenzyme. PubMed. Available from: [Link]

-

Fluorescent Dyes as Probes to Study Lipid-Binding Proteins. ResearchGate. Available from: [Link]

-

Z-factor. Wikipedia. Available from: [Link]

-

The Z prime value (Z´). BMG LABTECH. Available from: [Link]

-

Pathway for lipid A biosynthesis in Arabidopsis thaliana resembling that of Escherichia coli. PNAS. Available from: [Link]

-

New fluorescent probes for ligand-binding assays of odorant-binding proteins. PubMed. Available from: [Link]

-

Fluorescence Polarization Detection. BMG LABTECH. Available from: [Link]

-

Z' Does Not Need to Be > 0.5. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]

-

Imaging Probes. LIGHTOX. Available from: [Link]

-

Assay performance and the Z'-factor in HTS. Drug Target Review. Available from: [Link]

-

Structure, Inhibition, and Regulation of Essential Lipid A Enzymes. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]

Sources

- 1. LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) inhibitors: A long path explored for potent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli | PLOS One [journals.plos.org]

- 4. UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase functions through a general acid-base catalyst pair mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase of Escherichia coli is a zinc metalloenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. youtube.com [youtube.com]

- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. bmglabtech.com [bmglabtech.com]

Application Note: Synthesis and Purification of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc

Abstract

The synthesis of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc is a critical workflow for researchers investigating the Lipid A biosynthetic pathway, specifically for the development of antibiotics targeting the zinc-dependent metalloamidase LpxC . This nucleotide sugar is the native substrate for LpxC and the product of the acyltransferase LpxA . Due to the inherent instability of the 3-O-acyl ester linkage and the lability of the UDP moiety, traditional chemical synthesis is arduous and low-yielding.[1] This guide details a robust chemo-enzymatic protocol utilizing recombinant Vibrio harveyi acyl-ACP synthetase (AasS) and Escherichia coli LpxA to generate high-purity substrate with native stereochemistry.

Introduction & Biological Context

Lipid A (endotoxin) is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The biosynthesis of Lipid A is essential for bacterial growth and viability, making enzymes in this pathway attractive targets for novel antibiotics.

The pathway begins with the acylation of UDP-GlcNAc by LpxA , which transfers a

Challenges in Synthesis

-

Stereochemical Complexity: The fatty acid moiety possesses a specific (R)-3-hydroxy configuration essential for enzyme recognition.

-

Structural Instability: The 3-O-acyl group is prone to migration to the 2-amino position (following deacetylation) or hydrolysis under alkaline conditions.

-

Substrate Specificity: E. coli LpxA is highly specific for the 14-carbon chain length (myristoyl), requiring the precise acyl-ACP donor.

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic cascade required to generate the target molecule, highlighting the coupling of ACP acylation with the LpxA transferase reaction.

Figure 1: Enzymatic cascade for the synthesis of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. The workflow utilizes AasS to generate the acyl-donor in situ or pre-synthesis.

Strategic Considerations: Chemical vs. Enzymatic

| Feature | Chemical Synthesis | Chemo-Enzymatic Synthesis (Recommended) |

| Stereochemistry | Requires chiral starting materials; risk of racemization. | Perfect specificity (Enzymes select R-isomer). |

| Yield | Low (<20% overall); multiple protection/deprotection steps. | High (>80%) ; single-step coupling. |

| Purification | Complex silica chromatography required. | Simplified anion exchange (protein removal). |

| Scalability | Good for gram-scale if optimized. | Excellent for milligram scale (sufficient for assays). |

| Reagents | Toxic organic solvents, moisture-sensitive. | Aqueous buffers, mild pH. |

Expert Insight: While total chemical synthesis is possible [1], it requires expertise in carbohydrate chemistry to manage the pyrophosphate linkage. For biological assays (LpxC inhibition studies), the enzymatic route using Vibrio harveyi AasS to load the ACP is the industry standard due to its reliability and speed [2].

Detailed Protocol

Phase 1: Preparation of (R)-3-Hydroxymyristoyl-ACP

The specificity of E. coli LpxA requires the acyl chain to be presented on an Acyl Carrier Protein (ACP). We utilize AasS from Vibrio harveyi because it is a soluble, promiscuous enzyme that efficiently ligates exogenous fatty acids to ACP, unlike the membrane-bound E. coli Aas [3].

Materials:

-

Enzymes: Purified E. coli Apo-ACP, B. subtilis Sfp (or E. coli AcpS), V. harveyi AasS.

-

Substrates: (R)-3-hydroxymyristic acid (commercially available), Coenzyme A (CoA), ATP.

-

Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM DTT.

Step-by-Step:

-

Holo-ACP Generation:

-

Incubate 500 µM Apo-ACP with 1 mM CoA and 5 µM Sfp in reaction buffer at 37°C for 1 hour.

-

QC: Verify conversion by Urea-PAGE (Holo-ACP migrates faster than Apo-ACP) or ESI-MS.

-

-

Acylation (The AasS Reaction):

-

To the Holo-ACP mixture, add:

-

(R)-3-hydroxymyristic acid (dissolved in DMSO, final conc. 600 µM).

-

ATP (final conc. 5 mM).

-

V. harveyi AasS (1 µM).

-

-

Incubate at 30°C for 2-4 hours.

-

-

Purification (Critical):

-

The reaction mixture contains unreacted fatty acid and ATP. Purify the Acyl-ACP using a DEAE Sepharose column.

-

Equilibrate column with 20 mM Tris-HCl pH 7.5.

-

Elute with a linear gradient of LiCl (0 to 0.5 M). Acyl-ACP elutes at ~0.3 M LiCl.

-

Desalt into 20 mM HEPES pH 7.5 using a PD-10 column.

-

Phase 2: LpxA-Mediated Synthesis of Target

Reaction Logic: LpxA catalyzes the reversible transfer.[] To drive the reaction forward, use a slight excess of the Acyl-ACP donor or couple with LpxC if measuring activity directly. For isolation, we maximize conversion by optimizing pH.

Reaction Mix (1 mL scale):

-

Buffer: 40 mM HEPES, pH 7.5 (Avoid amines like Tris if downstream NMR is planned; HEPES is superior for stability).

-

Substrates:

-

UDP-GlcNAc: 200 µM

-

(R)-3-Hydroxymyristoyl-ACP: 250 µM (1.25 eq)

-

-

Enzyme: Purified E. coli LpxA (0.5 µM).

-

Additives: 0.1 mg/mL BSA (stabilizes low conc. enzymes).[4][5][6][7][8][9][10][11][12][13][14][15]

Procedure:

-

Mix buffer, UDP-GlcNAc, and Acyl-ACP on ice.

-

Initiate reaction by adding LpxA.

-

Incubate at 30°C for 30-60 minutes.

-

Note: Do not exceed 60 minutes significantly as the reverse reaction (hydrolysis) or non-specific breakdown can occur.

-

-

Quenching: Stop reaction by rapid filtration (Amicon 10kDa cutoff) to remove LpxA and ACP, or proceed immediately to purification.

Phase 3: Purification of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc

The target molecule is highly negatively charged (diphosphate) and must be separated from the protein (ACP) and unreacted UDP-GlcNAc.

Method: Anion Exchange Chromatography (Mono Q or Source 15Q).

-

Sample Prep: Filter the reaction mixture through a 10 kDa MWCO spin filter to remove LpxA and ACP. The flow-through contains the UDP-sugar target and unreacted small molecules.

-

Column: Mono Q 5/50 GL (GE/Cytiva) or equivalent.

-

Mobile Phase A: 20 mM Ammonium Acetate, pH 7.5 (Volatile salt preferred for MS).

-

Mobile Phase B: 1 M Ammonium Acetate, pH 7.5.

-

Gradient:

-

0-5 min: 0% B (Wash)

-

5-25 min: 0% -> 40% B (Linear gradient)

-

Target typically elutes later than UDP-GlcNAc due to the hydrophobic acyl chain interacting with the resin matrix slightly, despite the charge similarity.

-

-

Post-Processing: Lyophilize fractions immediately. Store at -80°C.

Quality Control & Characterization

Mass Spectrometry (ESI-MS): Operate in Negative Ion Mode . The phosphate groups ionize readily.

| Compound | Formula | Theoretical m/z [M-H]⁻ | Key Fragment (MS/MS) |

| UDP-GlcNAc (Substrate) | C₁₇H₂₇N₃O₁₇P₂ | 606.08 | 385.0 (UDP), 202.0 (GlcNAc-P) |

| Target Molecule | C₃₁H₅₃N₃O₁₉P₂ | 832.28 | 385.0 (UDP), 446.2 (Acyl-GlcNAc-P) |

Storage Stability Warning: The 3-O-acyl ester is susceptible to hydrolysis.

-

Solid state: Stable at -80°C for 6 months.

-

Solution: Unstable at pH > 8.0. Keep pH 6.5–7.5. Avoid repeated freeze-thaw cycles.

References

-

Zhang, W., et al. (2011). "Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC." Organic Letters, 13(15), 4020–4023.

-

Jiang, Y., et al. (2006). "Expression of Vibrio harveyi Acyl-ACP Synthetase Allows Efficient Entry of Exogenous Fatty Acids into the Escherichia coli Fatty Acid and Lipid A Synthetic Pathways."[6][10] Biochemistry, 45(33), 10008–10019.

-

Fice, D., & Shen, Z. (2010). "Purification and characterization of fatty acyl-acyl carrier protein synthetase from Vibrio harveyi." Journal of Bacteriology, 172(4), 1865.

-

Raetz, C. R., et al. (2007).[16] "Lipid A Modification Systems in Gram-Negative Bacteria." Annual Review of Biochemistry, 76, 295-329.[4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. "Purification of Acyl Carrier Protein" by Jessie Gibson, Aubrey Johnson et al. [scholarworks.boisestate.edu]

- 9. Structure of a myristoyl-ACP-specific thioesterase from Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of Vibrio harveyi Acyl-ACP Synthetase Allows Efficient Entry of Exogenous Fatty Acids into the Escherichia coli Fatty Acid and Lipid A Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and characterization of fatty acyl-acyl carrier protein synthetase from Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. rcsb.org [rcsb.org]

- 15. Preparation of fatty-acylated derivatives of acyl carrier protein using Vibrio harveyi acyl-ACP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Preparation of UDP-3-O-acyl-GlcNAc stock solutions in water vs DMSO

Application Note: Optimization of UDP-3-O-acyl-GlcNAc Substrate Preparation for High-Throughput LpxC Screening

Executive Summary

The preparation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) stock solutions presents a unique challenge in biochemical assay design. As the substrate for LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase)—the committed step in Lipid A biosynthesis—this molecule combines a highly polar, labile nucleotide-sugar headgroup with a hydrophobic fatty acid tail (C14).

This dual nature creates a solubility paradox: the nucleotide moiety favors water, while the acyl chain drives aggregation and micelle formation in aqueous environments. This Application Note provides a definitive protocol for stock preparation, arguing that anhydrous DMSO is the superior vehicle for stock storage due to thermodynamic stability and solubility, provided specific handling protocols are enforced to mitigate hydrolysis and freeze-thaw degradation.

Chemical Properties & Solubility Analysis

To design a robust protocol, we must first understand the molecular forces at play.

| Feature | Chemical Component | Impact on Solubility & Stability |

| Headgroup | UDP-GlcNAc (Pyrophosphate linkage) | Hydrophilic. Highly soluble in water. Labile: The pyrophosphate bond is susceptible to hydrolysis, particularly in acidic conditions or elevated temperatures. |

| Tail | R-3-hydroxymyristoyl (C14 fatty acid) | Hydrophobic. Drastically reduces water solubility compared to UDP-GlcNAc. Drives Critical Micelle Concentration (CMC) behavior. |

| Net Result | Amphiphilic Conjugate | Forms micelles in water at concentrations >10–50 µM (estimated). Prone to surface adsorption (sticking to plasticware). |

The "Water Trap"

While water seems like the physiological choice, preparing high-concentration stocks (e.g., 5–10 mM) in water is chemically unsound for this substrate:

-

Micelle Formation: The C14 chain forces the molecules into micelles at millimolar concentrations. This results in heterogeneous solutions where the "effective" substrate concentration available to the enzyme is unknown.

-

Hydrolysis Risk: Water acts as the nucleophile in the hydrolysis of the pyrophosphate bond. Without rigid pH buffering (pH 7.5–8.0), atmospheric CO₂ absorption can lower the pH of water stocks, accelerating acid-catalyzed hydrolysis.

-

Microbial Growth: Sugar-nucleotides are excellent carbon sources for bacterial contaminants.

The DMSO Advantage

DMSO (Dimethyl sulfoxide) effectively solvates both the organic tail and the polar headgroup, preventing micelle formation at stock concentrations. However, DMSO is hygroscopic . If "wet" DMSO is used, it will absorb water from the air, leading to slow hydrolysis of the stock over months of storage.

Strategic Protocol: Preparation of Stock Solutions

Core Directive: Use Anhydrous DMSO for primary stock (10 mM). Use Buffered Water only for immediate working dilutions.

Reagents & Equipment

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (Lyophilized powder).

-

Solvent: Anhydrous DMSO (≥99.9%, treated with molecular sieves).

-

Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100 (or Brij-35).

-

Vials: Amber glass vials (silanized) or high-quality polypropylene low-binding tubes.

Protocol A: Preparation of 10 mM Master Stock (DMSO)

-

Equilibration: Allow the lyophilized substrate vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

-

Solvation: Add the calculated volume of Anhydrous DMSO to the vial to achieve a concentration of 10 mM .

-

Calculation: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 100,000.

-

Note: Do not vortex vigorously. Swirl gently or pipette up and down to dissolve. The solution should be clear and colorless.

-

-

Aliquotting (Critical Step): Immediately aliquot the stock into single-use volumes (e.g., 10–20 µL) in low-binding PCR tubes.

-

Why? DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles introduce moisture (condensation) and cause localized concentration gradients that can precipitate the lipid-substrate.

-

-

Storage: Store at -80°C . Stable for 6–12 months.

Protocol B: Working Solution Preparation (Aqueous)

Perform this step immediately prior to the assay.

-

Thaw: Thaw one aliquot of 10 mM DMSO stock at room temperature.

-

Dilution: Dilute the stock into the Assay Buffer to 2x or 4x the final assay concentration.

-

Example: For a 10 µM final assay concentration, dilute 1:500 into buffer (20 µM working solution).

-

Surfactant Requirement: The Assay Buffer must contain a non-ionic detergent (e.g., 0.01% Triton X-100) to maintain the substrate in a monomeric state and prevent it from adhering to the plastic walls of the reservoir or pipette tips.

-

-

Mixing: Invert gently to mix. Do not vortex the aqueous dilution vigorously, as foaming can denature the substrate or enzyme (if present).

Quality Control & Validation

Trust but verify. A degraded stock leads to false negatives (loss of signal) or false positives (inhibition due to degradation products) in HTS campaigns.

| QC Method | Procedure | Acceptance Criteria |

| LC-MS (ESI-) | Inject 1 µM dilution on C18 column. Mobile phase: Acetonitrile/Water + 10 mM Ammonium Acetate. | Major Peak: M-H ion corresponding to intact mass. Impurity: <5% UDP (hydrolysis product) or free fatty acid. |

| Enzymatic Check | Run a standard LpxC reaction with a known inhibitor (e.g., CHIR-090). | Z'-Factor: >0.5. Signal-to-Background: >5. Kinetic parameters ( |

Mechanistic Visualization

The following diagrams illustrate the biological context and the preparation workflow.

Figure 1: The LpxC Reaction Context

LpxC catalyzes the deacetylation of the GlcNAc moiety, the first committed step in Lipid A biosynthesis.[1][2] The substrate's amphiphilic nature is critical for its interaction with the enzyme's hydrophobic tunnel.

Caption: The LpxC reaction pathway. The substrate (highlighted) represents the transition from a soluble nucleotide sugar to a lipid-linked intermediate.

Figure 2: Stock Preparation Workflow

A logical decision tree for handling the substrate to maximize stability.

Caption: Optimized workflow for UDP-3-O-acyl-GlcNAc stock preparation, emphasizing the critical path using Anhydrous DMSO.

References

-

Raetz, C. R., et al. (2005). "UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase functions through a general acid-base catalyst pair mechanism."[3][4] Journal of Biological Chemistry. Link

-

Liang, X., et al. (2011). "Syntheses of UDP-GlcNAc analogues as inhibitors of LpxC." Bioorganic & Medicinal Chemistry Letters. Link

-

Brown, K., et al. (2012). "Accumulation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine in LpxC-inhibited cells." Biochemistry. Link

-

Sigma-Aldrich. "Handling of Nucleotide Sugars Application Note." Merck KGaA. Link

-

Cayman Chemical. "UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Product Information." Link

Sources

- 1. Reliable Chemical Synthesis of UDP-3-O-[(R)-3-Hydroxydecanoyl]-GlcNAc: The Native Substrate of Pseudomonas aeruginosa LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stucture of the LpxC deacetylase with a bound substrate-analog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]

- 4. UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase functions through a general acid-base catalyst pair mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC separation methods for UDP-sugar nucleotides

Application Note: High-Resolution HPLC Separation of UDP-Sugar Nucleotides

Introduction

Uridine diphosphate (UDP)-sugars (e.g., UDP-Glucose, UDP-Galactose, UDP-GlcNAc) are the critical activated donors for glycosyltransferases in the biosynthesis of glycans, glycolipids, and glycoproteins.[1] Accurate quantification of these metabolites is essential for monitoring cellular metabolism, diagnosing metabolic disorders (e.g., Galactosemia), and optimizing glycosylation quality attributes in biopharmaceutical production.

The Analytical Challenge: UDP-sugars are highly polar, negatively charged, and structurally similar. The most critical separation challenge is the resolution of epimers , specifically UDP-Glucose (UDP-Glc) and UDP-Galactose (UDP-Gal) , which differ only by the stereochemistry of the C4 hydroxyl group. Standard Reversed-Phase (RP) HPLC fails to retain these hydrophilic compounds, while standard Anion Exchange (AEX) often lacks the selectivity to resolve the epimers at baseline.

This guide details two robust protocols:

-

Ion-Pair Reversed-Phase (IP-RP) HPLC: The "Gold Standard" for resolving epimers.

-

Anion Exchange Chromatography (AEX): A robust alternative for complex matrices.

Method Selection Guide

Choosing the right mode depends on your detection method and resolution requirements.[2]

| Feature | Ion-Pair RP-HPLC (Recommended) | Anion Exchange (AEX) | HILIC |

| Mechanism | Hydrophobic interaction via ion-pairing reagent | Electrostatic interaction with positively charged resin | Partitioning into water-enriched layer |

| Isomer Resolution | Excellent (Resolves UDP-Glc/UDP-Gal) | Good (Requires optimization) | Moderate to Poor |

| MS Compatibility | Low (Non-volatile salts) to Medium (Volatile IP agents) | Poor (High salt loads) | High |

| Robustness | High (with careful equilibration) | Very High | Medium (Sensitive to water content) |

| Primary Use | QC, Metabolic Profiling (UV Detection) | Complex crude extracts | LC-MS/MS Profiling |

Protocol A: Ion-Pair Reversed-Phase HPLC (IP-RP)

Objective: Baseline separation of UDP-Gal and UDP-Glc using tetrabutylammonium (TBA) as an ion-pairing agent.

Mechanism: The lipophilic TBA cations form neutral ion-pairs with the negatively charged phosphate groups of the nucleotides. These neutral complexes are retained by the hydrophobic C18 stationary phase.

Materials & Equipment

-

Column: C18, 250 x 4.6 mm, 5 µm (e.g., Supelco Discovery C18 or Inertsil ODS-3). Note: Longer columns (250mm) are preferred for epimer resolution.

-

System: HPLC with UV-Vis or PDA detector (cooled autosampler recommended at 4°C).

-

Reagents: Tetrabutylammonium bisulfate (TBA-HS), Potassium Dihydrogen Phosphate (

), HPLC-grade Water, Acetonitrile (ACN).

Mobile Phase Preparation

-

Buffer A (Aqueous): 100 mM

, 8 mM TBA-HS, pH adjusted to 6.4 with KOH. Filter through 0.2 µm membrane. -

Buffer B (Organic): 70% Buffer A / 30% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C - 30°C (Control is critical for retention time stability) |

| Detection | UV @ 262 nm (Uridine absorption maximum) |

| Injection Vol | 10 - 50 µL (Depending on sample concentration) |

Gradient Program

| Time (min) | % Buffer B | Description |

| 0.0 | 0 | Isocratic hold to elute unretained salts |

| 2.0 | 0 | Begin gradient |

| 25.0 | 50 | Linear ramp to elute UDP-sugars |

| 26.0 | 100 | Wash column |

| 30.0 | 100 | Hold wash |

| 31.0 | 0 | Return to initial conditions |

| 45.0 | 0 | Mandatory Re-equilibration |

Critical Note: Ion-pair chromatography requires long equilibration times. Do not shorten the post-run hold (31-45 min). The column is "dynamically coated" with TBA; changes in equilibrium will shift retention times.

Protocol B: High-Performance Anion Exchange (HPAEC)

Objective: Separation of nucleotides from complex carbohydrate matrices without organic solvents.

Materials & Equipment

-

Column: Dionex CarboPac PA1 (4 x 250 mm) or equivalent strong anion exchanger.

-

Mobile Phase A: 1 mM NaOH (Low ionic strength start).

-

Mobile Phase B: 1 mM NaOH + 1 M Sodium Acetate (NaOAc) (Eluting salt).

Gradient Program

-

Flow Rate: 1.0 mL/min[3]

-

Gradient: Linear gradient from 50 mM NaOAc to 800 mM NaOAc over 30 minutes.

-

Detection: UV @ 262 nm.[1]

-

Note: UDP-Gal elutes before UDP-Glc in this mode, but resolution is often tighter than in IP-RP.

Sample Preparation Workflow

Direct injection of cell lysate fouls columns. A Solid Phase Extraction (SPE) step using Graphitized Carbon is standard for purifying nucleotide sugars.[4]

Figure 1: Optimized Sample Preparation Workflow for Nucleotide Sugars.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Co-elution of UDP-Gal / UDP-Glc | Insufficient ion-pairing strength or pH drift. | 1. Lower pH to 6.0 - 6.2.2. Increase TBA concentration (up to 10 mM).3. Decrease gradient slope (shallower gradient). |

| Shifting Retention Times | Temperature fluctuation or incomplete equilibration. | 1. Use a column oven (set to 25°C or 30°C).2. Increase re-equilibration time between runs.3. Dedicate the column only to IP-RP methods. |

| Peak Tailing | Metal interaction or column aging. | 1. Add 10 µM EDTA to mobile phase (chelator).2. Replace guard column. |

| High Backpressure | Salt precipitation. | Ensure organic content in Buffer B does not cause phosphate precipitation. (Do not exceed 50-60% ACN with high phosphate loads). |

References

-

Lagunas, R., & Diez-Masa, J. C. (1994). Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC.[5] Analytical Biochemistry. Link

- Kochanowski, N., et al. (2006). Intracellular nucleotide and nucleotide sugar contents of cultured CHO cells determined by a rapid ion-pair RP-HPLC method. Journal of Biotechnology.

-

Räbinä, J., et al. (2001). Analysis of nucleotide sugars from cell lysates by ion-pair solid-phase extraction and reversed-phase HPLC. Glycoconjugate Journal. Link

-

Thermo Fisher Scientific. Anion exchange-based method for nucleotide sugar determination. Application Note. Link

-

Pabst, M., et al. (2010). Glycan profiles of the 27 N-glycosylation sites of the HIV envelope protein CN54gp140. Biological Chemistry. (Discusses PGC separation). Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Methods for Separating Sugars : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 3. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation and analysis of 4'-epimeric UDP-sugars by ion-pair reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: LpxC Enzymatic Assay Optimization

Topic: Troubleshooting Low Activity & Kinetic Instability in LpxC Assays

Introduction: The LpxC Challenge

Welcome to the LpxC technical support hub. You are likely here because your assay for UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is showing negligible activity, erratic kinetics, or signal quenching.

LpxC is a zinc-dependent metalloamidase and the committed step in the Lipid A biosynthetic pathway (Raetz pathway).[1] It is a high-value antibiotic target, but it is notoriously difficult to assay in vitro due to three converging factors:

-

The "Zinc Paradox": It requires Zn²⁺ for catalysis but is inhibited by excess Zn²⁺ and completely deactivated by trace chelators.

-

Amphiphilic Substrate: The substrate (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) behaves like a lipid, forming micelles that alter kinetic properties.

-

Detection Artifacts: The primary amine product is often detected via fluorescamine, which is sensitive to buffer pH and hydrolysis, or via coupled enzyme systems sensitive to reagent quality.

This guide moves beyond basic protocol steps to address the mechanistic causes of assay failure.

Part 1: Diagnostic Logic Tree

Before altering your protocol, use this logic flow to isolate the failure mode.

Figure 1: Diagnostic logic flow for isolating LpxC assay failures. Use this to determine which Troubleshooting Module to apply.

Part 2: Core Troubleshooting Modules

Module A: The Zinc Paradox (Zero Activity)

The Issue: LpxC binds Zn²⁺ with picomolar affinity (Kd ~ 10⁻¹² M). However, common purification buffers often contain EDTA to prevent proteolysis. If LpxC is exposed to EDTA, the catalytic zinc is stripped, resulting in an apo-enzyme with 0% activity. Conversely, adding too much zinc to the assay buffer inhibits the enzyme (IC50 ~ 10–100 µM).

The Fix:

-

Purification Check: Ensure the final storage buffer of your enzyme was EDTA-free . If the protein was stored in EDTA, you must dialyze it against a buffer containing 1–5 µM ZnSO₄ to reconstitute the holo-enzyme.

-

Assay Buffer: Do NOT add >10 µM Zn²⁺ to the reaction mix. High zinc concentrations promote non-competitive inhibition.

-

Goldilocks Zone: Maintain 1–2 µM ZnSO₄ in the assay buffer to prevent slow loss of the metal during incubation.

| Parameter | Optimal Range | Critical Failure Limit |

| [ZnSO₄] | 1 – 5 µM | > 100 µM (Inhibition) or 0 µM + Chelator |

| pH | 7.4 – 8.0 | < 6.0 (His-Zn coordination failure) |

| Reducing Agents | 1 mM TCEP or DTT | Avoid if using ThioGlo; Essential for enzyme stability |

Module B: The Micelle Trap (Kinetic Instability)

The Issue: The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, contains a 14-carbon fatty acid chain. In aqueous solution, it forms micelles at concentrations as low as 5–10 µM (Critical Micelle Concentration, CMC). LpxC activity drops precipitously when the substrate is in micellar form because the active site cannot access the sequestered acyl chains.

The Fix:

-

Detergent Selection: You must operate below the CMC or add a non-ionic detergent to solubilize the substrate as monomers/mixed micelles.

-

Recommended Detergent: Triton X-100 (0.01% - 0.1%) or Brij-35 . These detergents prevent substrate aggregation without denaturing LpxC.

-

Substrate Concentration: If you observe a drop in rate as you increase substrate concentration, you have hit the CMC. Add detergent to linearize the Michaelis-Menten curve.

Module C: Signal Artifacts (Fluorescamine & Coupled Assays)

The Issue:

-

Fluorescamine: Reacts with primary amines to form a fluorophore. It is unstable in water (hydrolysis half-life < 1 min). If your background is high, your buffer may contain amine contaminants (Tris, Glycine). If signals are low, the reagent may have hydrolyzed before reacting with the product.

-

Coupled Assay (Acetate release): Uses Acetate Kinase/Pyruvate Kinase/LDH to consume NADH. This is sensitive to any ATPase contamination in your LpxC prep.

The Fix:

-

Buffer Incompatibility: Never use Tris, Glycine, or other amine-based buffers with Fluorescamine. Use HEPES or Phosphate (pH 7.4–8.0).

-

Reagent Handling: Prepare Fluorescamine in dry acetone or DMSO immediately before use. Rapid mixing is essential.

Part 3: The "Gold Standard" Protocol

This protocol uses the Fluorescamine End-Point Assay . It is robust, high-throughput compatible, and avoids the complexity of coupled enzyme systems.

Materials

-

Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 1 mM TCEP, 0.05% Triton X-100, 1 µM ZnSO₄.

-